molecular formula C14H19NO2 B171954 methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 181114-98-7

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B171954
CAS No.: 181114-98-7
M. Wt: 233.31 g/mol
InChI Key: KLQYKJMMAPSQCP-DGCLKSJQSA-N
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Description

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the pure product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

    Effects: These interactions can lead to changes in cellular function, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    Methyl (3S,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-2-carboxylate: Similar structure with the carboxylate group at a different position.

    Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-acetate: Similar structure with an acetate group instead of a carboxylate group.

Uniqueness:

  • The specific stereochemistry of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate contributes to its unique biological activity and chemical reactivity, distinguishing it from its analogs.

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYKJMMAPSQCP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181114-98-7, 473914-76-0
Record name 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 g (4.9 mmol) (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid (as hydrochloride salt) are dissolved in 10 ml of methanol and combined with 0.6 ml (8.5 mmol) thionyl chloride while cooling with an ice bath. The ice bath is removed and the mixture is refluxed for three hours. Then the mixture is evaporated down i. vac. and combined with 1N sodium hydroxide solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are dried on sodium sulphate, filtered and evaporated down i. vac.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

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